N-phenylpyridin-3-amine

Descripción general

Descripción

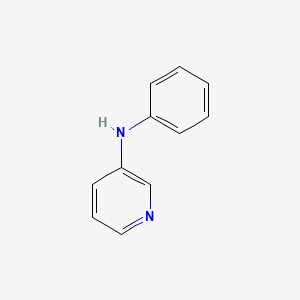

N-phenylpyridin-3-amine is an organic compound that features a phenyl group attached to a pyridine ring via an amine linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-phenylpyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid reacts with a pyridin-3-yl halide in the presence of a palladium catalyst and a base . Another method includes the direct amination of pyridin-3-yl halides with aniline derivatives under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance reaction rates and product isolation .

Análisis De Reacciones Químicas

Types of Reactions: N-phenylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Various nucleophiles in the presence of a base like sodium hydride in an aprotic solvent.

Major Products:

Oxidation: this compound N-oxide.

Reduction: this compound derivatives with reduced nitrogen functionalities.

Substitution: Substituted phenyl-pyridin-3-yl-amine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-phenylpyridin-3-amine and its derivatives have a variety of applications in pharmaceutical development, material science, biochemical research, and analytical chemistry . These compounds are used as key building blocks in organic synthesis, playing a crucial role in creating complex molecules for new drugs and agrochemicals .

Pharmaceutical Development

This compound derivatives are key intermediates in synthesizing pharmaceuticals, particularly those targeting neurological disorders, due to their ability to interact with specific brain receptors .

Case Study: Pyridin-2(1H)-one derivatives, which contain a substituted amine group on a pyridine ring, have been evaluated in vivo using a rat model of inflammatory mechanical allodynia (MA). These compounds rapidly and strongly prevented the development of MA. One compound, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, was able to quickly reverse neuropathic MA in rats. Further evaluation revealed it to be a p38α MAPK inhibitor, a protein kinase known to contribute to pain hypersensitivity in animal models .

Material Science

In material science, this compound is used to develop advanced materials like polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials .

Case Study: Phenolic compounds, which contain phenolic hydroxyl groups, have shown versatile use in the creation of nanoparticles for biomedical applications. These polyphenol-containing nanoparticles exhibit antioxidation, anticancer activity, and universal adherent affinity, making them useful in bioimaging, therapeutic delivery, and other biomedical applications . Metal-polyphenol networks, formed through coordination between polyphenols and metal ions, are also used in surface modification, bioimaging, drug delivery, and disease treatments .

Organic Synthesis

Researchers use this compound in organic synthesis reactions because of its reactivity . Multisubstituted aminopyridines can be synthesized using a rhodium-catalyzed coupling .

Case Study: In one synthesis method, vinyl azide and isonitrile are added to a solution of a catalyst and ligand in 1,4-dioxane under a nitrogen atmosphere. After the vinyl azide disappears, ammonium chloride, sodium bicarbonate, and alkyne are added, and the mixture is heated to yield aminopyridine products .

Biochemical Research

The compound is valuable in biochemical studies, especially for understanding enzyme interactions and mechanisms, which aids in discovering new therapeutic targets .

Case Study: Polyphenols, found widely in natural plants, have demonstrated benefits to human health. Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation property, anticancer activity, and universal adherent affinity, and thus have shown great promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

Analytical Chemistry

This compound is utilized in analytical methods for detecting and quantifying specific compounds in various samples. This provides accurate results crucial for quality control in manufacturing processes .

Mecanismo De Acción

The mechanism by which N-phenylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

Pyridine: A simpler analog with a single nitrogen atom in the aromatic ring.

Phenylamine: An analog with a phenyl group attached to an amine group without the pyridine ring.

Pyridin-3-yl-amine: A compound similar to N-phenylpyridin-3-amine but without the phenyl group.

Uniqueness: this compound is unique due to the combination of the phenyl and pyridine rings connected via an amine linkage. This structure imparts distinct electronic and steric properties, making it a versatile scaffold in various chemical and biological applications .

Actividad Biológica

N-Phenylpyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted at the 3-position with an amine group and a phenyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 174.21 g/mol. The structural features of this compound contribute to its reactivity and potential interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and other Gram-positive bacteria, suggesting its potential as an antibacterial agent .

2. Anti-inflammatory Effects

In studies evaluating the anti-inflammatory properties of related compounds, this compound has been implicated in modulating inflammatory pathways. Its mechanism of action is believed to involve the inhibition of specific inflammatory mediators, which may lead to reduced pain and inflammation in models of chronic pain .

3. Inhibition of Protein Kinases

Recent investigations have revealed that this compound may act as an inhibitor of certain protein kinases, including p38α MAPK, which plays a crucial role in inflammatory responses. Inhibition of this kinase has been linked to analgesic effects in animal models .

Study 1: Analgesic Effects in Rat Models

A series of pyridinone derivatives, including this compound, were evaluated for their ability to prevent mechanical allodynia (MA) in rat models. The most active compound demonstrated significant inhibition of MA development after administration, indicating the potential for this compound as an analgesic .

Study 2: Antimicrobial Testing

In another study, this compound was tested against multiple bacterial strains using broth microdilution methods. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Amination Reactions : Direct amination of pyridine derivatives.

- Smiles Rearrangement : Utilizing Smiles rearrangement techniques to form Nazaaryl anilines efficiently .

- Bromination followed by amination : Starting from brominated pyridine derivatives and subsequent reaction with phenylamines.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-phenylpyridin-3-amine | Chlorine substitution at the 2-position | Anti-inflammatory properties |

| 6-Bromo-N-phenylpyridin-3-amine | Bromine at the 6-position | Enhanced reactivity and target affinity |

| 5-Bromo-N-(4-methylphenyl)pyridin-2-amines | Methylated nitrogen with phenyl substitution | Potential anti-cancer activity |

Propiedades

IUPAC Name |

N-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYYORRROUFDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405692 | |

| Record name | Phenyl-pyridin-3-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5024-68-0 | |

| Record name | Phenyl-pyridin-3-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.